molecular formula C6H10O2 B1593785 3-Methylpentanedial CAS No. 6280-15-5

3-Methylpentanedial

Cat. No.: B1593785
CAS No.: 6280-15-5
M. Wt: 114.14 g/mol
InChI Key: LUNMJPAJHJAGIS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylpentanedial can be synthesized through several methods. One common approach involves the oxidation of 3-methylpentanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions to facilitate the oxidation process.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic oxidation of 3-methylpentane. This process involves the use of metal catalysts, such as platinum or palladium, to accelerate the oxidation reaction. The reaction is carried out at elevated temperatures and pressures to achieve high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Methylpentanedial undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: 3-Methylpentanoic acid.

    Reduction: 3-Methylpentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methylpentanedial has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used as a cross-linking agent in the preparation of biological samples for electron microscopy.

    Industry: It is used in the production of polymers and resins, where its dialdehyde functionality allows for cross-linking and polymerization reactions.

Mechanism of Action

The mechanism by which 3-Methylpentanedial exerts its effects involves its ability to form covalent bonds with nucleophilic sites on biomolecules. The aldehyde groups can react with amino groups on proteins or nucleic acids, leading to the formation of stable adducts. This property is particularly useful in cross-linking applications, where the compound can stabilize the structure of biological samples or polymers.

Comparison with Similar Compounds

    Glutaraldehyde: Another dialdehyde with similar cross-linking properties but lacks the methyl group at the third position.

    Pentanedial: A simpler dialdehyde without the methyl substitution.

Uniqueness: 3-Methylpentanedial is unique due to the presence of the methyl group, which can influence its reactivity and the types of products formed in chemical reactions. This structural difference can lead to variations in its physical and chemical properties compared to other dialdehydes.

Properties

IUPAC Name

3-methylpentanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-6(2-4-7)3-5-8/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNMJPAJHJAGIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=O)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40211895
Record name Glutaraldehyde, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40211895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6280-15-5
Record name 3-Methylpentanedial
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6280-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylpentanedial
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006280155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl pentanedial
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11063
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glutaraldehyde, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40211895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYLPENTANEDIAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHG2NY1C09
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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